molecular formula C9H13N3O6 B3421405 5-Aminouridine CAS No. 2149-76-0

5-Aminouridine

Cat. No.: B3421405
CAS No.: 2149-76-0
M. Wt: 259.22 g/mol
InChI Key: YBTWWWIJBCCYNR-UHFFFAOYSA-N
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Description

5-Aminouridine is a modified nucleoside derived from uridine, where an amino group replaces the hydroxyl group at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminouridine typically involves the conversion of uridine to 5’-azidouridine, followed by reduction to 5’-aminouridine. One common method starts with the preparation of 5’-azidouridine using either a Mitsunobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . The azide group is then reduced to an amino group using hydrogenation, resulting in 5’-aminouridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of solid-phase synthesis techniques, where the compound is attached to a solid support, can also be employed for automated and high-throughput production .

Chemical Reactions Analysis

Types of Reactions: 5-Aminouridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted uridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-Aminouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminouridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid metabolism .

Comparison with Similar Compounds

Comparison: 5-Aminouridine is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to other modified nucleosides. Its ability to form various derivatives through substitution reactions makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTWWWIJBCCYNR-UAKXSSHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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